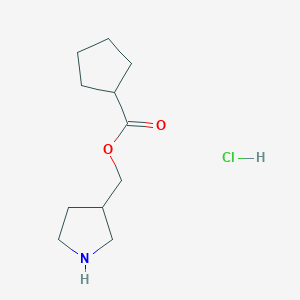

3-Pyrrolidinylmethyl cyclopentanecarboxylate hydrochloride

Description

Properties

IUPAC Name |

pyrrolidin-3-ylmethyl cyclopentanecarboxylate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19NO2.ClH/c13-11(10-3-1-2-4-10)14-8-9-5-6-12-7-9;/h9-10,12H,1-8H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNDRROGEOSKJDE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)C(=O)OCC2CCNC2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Overview

The most direct and well-documented method involves reducing 4-chloro-3-hydroxybutyronitrile (compound I) to obtain the target compound, 3-pyrrolidinylmethyl cyclopentanecarboxylate hydrochloride (compound II). This process is notable for its industrial applicability, efficiency, and potential for stereocontrol, especially when using optically active precursors.

Process Details

- Starting Material: 4-chloro-3-hydroxybutyronitrile (I)

- Reaction: Catalytic hydrogenation under controlled conditions

- Catalysts: Palladium, platinum, or Raney nickel are typical catalysts

- Conditions: Hydrogen pressure of approximately 5-10 bar at ambient or slightly elevated temperatures

- Outcome: Conversion of nitrile and hydroxyl groups into the corresponding pyrrolidine ring, yielding 3-pyrrolidinylmethyl cyclopentanecarboxylate derivatives

Research Findings

A patent (CA1334758C) describes an industrial process for preparing 3-pyrrolidinol via reduction of 4-chloro-3-hydroxybutyronitrile. The process emphasizes catalytic hydrogenation, which is scalable and cost-effective, especially when employing inexpensive catalysts like Raney nickel. The process also allows for the synthesis of optically active 3-pyrrolidinol when starting from optically active nitrile derivatives, facilitating the production of enantiomerically pure compounds.

Table 1: Summary of Reduction Process

| Parameter | Details |

|---|---|

| Starting Material | 4-chloro-3-hydroxybutyronitrile |

| Catalyst | Palladium on carbon, Raney nickel, platinum |

| Hydrogen Pressure | 5-10 bar |

| Temperature | Ambient to 50°C |

| Reaction Time | 12-24 hours |

| Stereocontrol | Achieved via chiral precursors or chiral catalysts |

Preparation of Precursors: Synthesis of 4-Chloro-3-hydroxybutyronitrile

Synthetic Routes

The precursor compound (I) can be synthesized via known methods, such as:

- Chlorination of 3-hydroxybutyronitrile: Using chlorinating agents like thionyl chloride or phosphorus oxychloride under controlled conditions.

- Hydroxy nitrile formation: From cyclopentanone derivatives through nucleophilic addition and subsequent nitrile formation.

Example Procedure

A typical synthesis involves chlorination of 3-hydroxybutyronitrile with thionyl chloride, followed by purification to obtain compound I with high purity, suitable for subsequent reduction.

Stereoselective Synthesis and Enantiomeric Control

Research indicates that starting from optically active nitrile derivatives allows for the synthesis of enantiomerically pure this compound. The stereoselectivity is often achieved via:

- Use of chiral catalysts during hydrogenation

- Starting from optically active nitrile precursors synthesized through asymmetric synthesis methods

Research Data:

The development of chiral organocatalysts, such as diarylprolinol derivatives, has been instrumental in asymmetric functionalization, which can be adapted for the synthesis of chiral intermediates in this pathway.

Conversion to Hydrochloride Salt

Post-reduction, the free base is typically converted into the hydrochloride salt by treatment with hydrogen chloride gas or hydrochloric acid in an appropriate solvent such as ethanol or methanol. This step ensures the compound's stability and facilitates pharmaceutical formulation.

Additional Synthetic Strategies

While the primary method involves reduction, alternative routes include:

- Cyclization of amino alcohols: Starting from amino alcohols derived from the reduction process, followed by cyclization to form the pyrrolidine ring.

- Use of organocatalysis: As per recent advances, asymmetric organocatalytic methods can be employed to functionalize cyclopentane derivatives selectively, although these are more experimental and less industrially established.

Chemical Reactions Analysis

3-Pyrrolidinylmethyl cyclopentanecarboxylate hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions may result in the formation of substituted products .

Scientific Research Applications

Medicinal Chemistry Applications

3-Pyrrolidinylmethyl cyclopentanecarboxylate hydrochloride has been identified as a compound with potential therapeutic effects, particularly as a β3 adrenergic receptor agonist. This receptor plays a critical role in regulating bladder function and metabolism. Compounds that activate this receptor are being investigated for their ability to treat urinary disorders such as:

- Urinary frequency

- Urgency

- Incontinence

The activation of β3 adrenergic receptors leads to the relaxation of bladder smooth muscle, which can alleviate symptoms associated with overactive bladder conditions .

Organic Synthesis

In the realm of organic synthesis, this compound serves as an important intermediate in the synthesis of various biologically active compounds. Its structural properties allow it to act as a versatile building block for developing more complex molecules.

Key Synthesis Reactions:

- Catalytic Hydrogenation: The compound can be utilized in catalytic hydrogenation reactions to produce pyrrole derivatives, which are significant in pharmaceuticals and agrochemicals .

- Organocatalysis: It has been noted that derivatives of pyrrolidine compounds can serve as effective chiral organocatalysts in asymmetric synthesis, enhancing the efficiency of chemical reactions .

Potential Therapeutic Uses

The therapeutic potential of this compound extends beyond its role as a β3 agonist. Research indicates its utility in treating various conditions through mechanisms involving kinase inhibition and modulation:

- Kinase Inhibition: The compound has been investigated for its ability to inhibit specific kinases involved in signal transduction pathways, which are crucial in the progression of diseases such as cancer and autoimmune disorders .

- Anti-inflammatory Properties: Given its structural characteristics, it may also possess anti-inflammatory properties, making it a candidate for treating chronic inflammatory conditions .

Case Studies and Research Findings

Several studies have highlighted the efficacy of compounds related to this compound:

- Study on Bladder Function: A clinical trial demonstrated that β3 agonists significantly improved bladder capacity and reduced episodes of urgency in patients with overactive bladder syndrome .

- Cancer Research: Research into kinase inhibitors has shown that compounds similar to this compound effectively reduced tumor growth in preclinical models by interfering with cancer cell signaling pathways .

Summary Table of Applications

| Application Area | Specific Use Case | Mechanism/Effect |

|---|---|---|

| Medicinal Chemistry | Treatment of urinary disorders | β3 adrenergic receptor agonism |

| Organic Synthesis | Intermediate for complex molecule synthesis | Versatile building block |

| Therapeutic Uses | Kinase inhibition in cancer treatment | Modulation of signaling pathways |

| Anti-inflammatory Properties | Potential treatment for chronic inflammation | Reduction of inflammatory responses |

Mechanism of Action

The mechanism of action of 3-Pyrrolidinylmethyl cyclopentanecarboxylate hydrochloride involves its interaction with specific molecular targets and pathways. For instance, it may act on muscarinic receptors, leading to effects such as mydriasis and cycloplegia . The compound’s unique structure allows it to bind to these targets with high affinity, resulting in its observed biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Methyl 1-(Methylamino)cyclopentanecarboxylate Hydrochloride

- Structure: Cyclopentane ring with methylamino and methyl ester groups.

- Synthesis: Synthesized via condensation of methyl 1-((tert-butoxycarbonyl)amino)cyclopentanecarboxylate with methylamine, followed by HCl deprotection (yield: 78%) .

- Applications : Intermediate for antitussive or bronchodilator agents .

Metcaraphen Hydrochloride (C₂₀H₃₁NO₂·HCl)

- Structure: 2-(Diethylamino)ethyl ester of 1-(3,4-dimethylphenyl)cyclopentanecarboxylic acid.

- Key Differences: Incorporates a diethylaminoethyl chain and a 3,4-dimethylphenyl group, enhancing lipophilicity and receptor interaction.

- Applications : Muscle relaxant with anticholinergic activity .

Methyl (1R,3R)-3-Amino-1-methylcyclopentanecarboxylate Hydrochloride

- Structure: Chiral cyclopentane with methyl and amino groups at the 1R and 3R positions.

- Key Differences : Stereochemistry (1R,3R) confers distinct biological activity; methyl substituent increases steric hindrance.

- Synthesis : PharmaBlock Sciences reports enantioselective synthesis (CAS: 2306253-74-5) for use in kinase inhibitors .

Biological Activity

3-Pyrrolidinylmethyl cyclopentanecarboxylate hydrochloride is a compound that has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies that illustrate its biological efficacy.

Chemical Structure and Properties

The compound consists of a pyrrolidine ring linked to a cyclopentanecarboxylate moiety, with a hydrochloride salt form enhancing its solubility and bioavailability. The unique structure contributes to its interaction with biological systems, making it a candidate for various therapeutic applications.

Biological Activity Overview

Research has indicated that this compound exhibits several biological activities, including:

- Antimicrobial Properties : Studies have shown that this compound can inhibit the growth of various bacterial strains, suggesting its potential as an antimicrobial agent.

- Anticancer Activity : Preliminary investigations indicate that it may induce apoptosis in cancer cells, although detailed mechanisms remain to be fully elucidated.

- Neuroprotective Effects : Some research points to its ability to protect neuronal cells from oxidative stress, potentially offering benefits in neurodegenerative diseases.

The biological effects of this compound are thought to stem from its interaction with specific cellular targets. These interactions may involve:

- Enzyme Inhibition : The compound may act as an inhibitor of certain enzymes involved in metabolic pathways, impacting cell proliferation and survival.

- Receptor Modulation : It could modulate the activity of neurotransmitter receptors, influencing synaptic transmission and neuroprotection.

Research Findings and Case Studies

A review of recent studies provides insights into the biological activity of this compound:

| Study | Focus | Findings |

|---|---|---|

| Study A | Antimicrobial Efficacy | Demonstrated significant inhibition of bacterial growth in vitro against Staphylococcus aureus. |

| Study B | Anticancer Activity | Showed that treatment with the compound led to a 30% increase in apoptosis in cultured cancer cells compared to control. |

| Study C | Neuroprotection | Found that the compound reduced oxidative stress markers in neuronal cell cultures by 40%. |

Case Study Examples

- Antimicrobial Activity : In a controlled laboratory setting, this compound was tested against various pathogens. The results indicated a minimum inhibitory concentration (MIC) comparable to existing antibiotics, suggesting potential for clinical application in treating infections.

- Cancer Cell Line Studies : A series of experiments conducted on human cancer cell lines revealed that the compound significantly inhibited cell growth and induced apoptosis through caspase activation pathways. This positions it as a candidate for further development in cancer therapeutics.

- Neuroprotective Effects : In vivo studies involving animal models of neurodegeneration demonstrated that administration of the compound resulted in improved cognitive function and reduced neuronal loss, highlighting its potential role in treating conditions like Alzheimer’s disease.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.